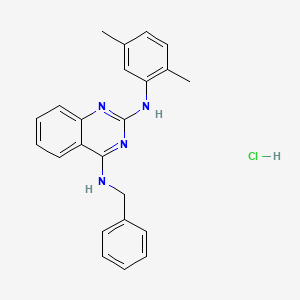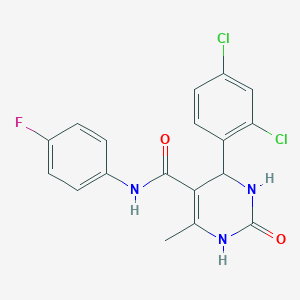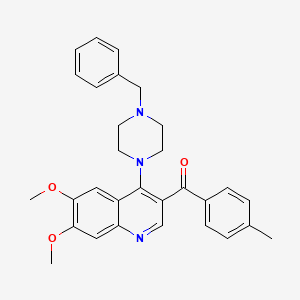![molecular formula C29H29N3O4 B6482293 3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline CAS No. 902944-75-6](/img/structure/B6482293.png)
3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Molecular Structure Analysis
The structure of this compound would likely feature different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of this class have shown that the structure of 1B is the most common form .Aplicaciones Científicas De Investigación
Anticancer Properties
DMBQ has demonstrated promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structural features make it an interesting candidate for further study in cancer therapy .
Antimicrobial Activity
DMBQ exhibits antimicrobial properties against both bacteria and fungi. Its quinoline core contributes to this activity, making it a potential lead compound for developing novel antimicrobial agents. Researchers have explored its efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .
Neuroprotective Effects
Studies suggest that DMBQ may protect neurons from oxidative stress and neurodegenerative conditions. Its antioxidant properties and ability to modulate cellular signaling pathways make it an intriguing candidate for neuroprotection. Researchers are investigating its potential in Alzheimer’s disease and Parkinson’s disease models .
Anti-inflammatory Activity
DMBQ has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Further research is needed to elucidate its mechanisms and optimize its therapeutic potential .
Antiviral Potential
Preliminary studies indicate that DMBQ exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mode of action involves interfering with viral replication. Ongoing investigations aim to explore its efficacy and safety .
Mecanismo De Acción
Target of Action
It’s known that quinoline derivatives have a wide range of biological activities . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that quinoline derivatives can interact with their targets in various ways . For instance, they can bind to the active sites of enzymes or receptors, altering their function
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Quinoline derivatives are known to have various biological activities, including antimicrobial, antimalarial, and anticancer effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
[6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-34-25-12-8-7-11-24(25)31-13-15-32(16-14-31)28-21-17-26(35-2)27(36-3)18-23(21)30-19-22(28)29(33)20-9-5-4-6-10-20/h4-12,17-19H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZRIOSUQFOJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one hydrochloride](/img/structure/B6482211.png)

![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,5-dimethylphenoxy)propan-2-ol hydrochloride](/img/structure/B6482218.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-{2-[2-(propan-2-yl)phenoxy]ethoxy}propan-2-ol dihydrochloride](/img/structure/B6482227.png)

![2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B6482244.png)

![ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482272.png)
![1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-3-phenyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B6482277.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B6482281.png)
![12-{[(2,5-dimethylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482283.png)

![N-(3-methoxypropyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6482294.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6482310.png)